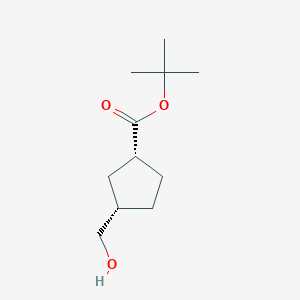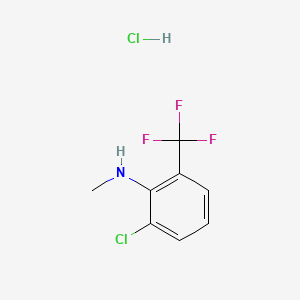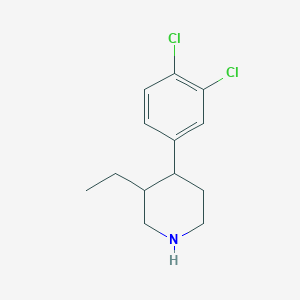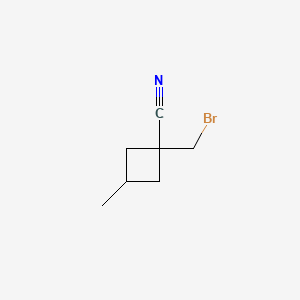![molecular formula C5H9BN2O2S B13470132 [2-(Dimethylamino)-1,3-thiazol-4-YL]boronic acid CAS No. 1312942-12-3](/img/structure/B13470132.png)
[2-(Dimethylamino)-1,3-thiazol-4-YL]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Dimethylamino)-1,3-thiazol-4-YL]boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a thiazole ring, which is further substituted with a dimethylamino group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Dimethylamino)-1,3-thiazol-4-YL]boronic acid typically involves the borylation of a thiazole precursor. One common method is the Miyaura borylation reaction, which involves the coupling of a thiazole halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, making it suitable for the synthesis of sensitive compounds.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for the efficient handling of reagents and the precise control of reaction conditions, leading to high yields and purity of the final product . The use of automated systems also minimizes the risk of human error and enhances the reproducibility of the synthesis.
化学反応の分析
Types of Reactions
[2-(Dimethylamino)-1,3-thiazol-4-YL]boronic acid undergoes a variety of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction is widely used in the synthesis of biaryl compounds and other complex organic molecules.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a base. The reaction is useful for the selective modification of boronic acid derivatives.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Protic Acids: Used in protodeboronation reactions to remove the boronic acid group.
Major Products Formed
The major products formed from the reactions of this compound include biaryl compounds, substituted thiazoles, and other complex organic molecules. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
[2-(Dimethylamino)-1,3-thiazol-4-YL]boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of [2-(Dimethylamino)-1,3-thiazol-4-YL]boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst to form a new carbon-carbon bond . The dimethylamino group on the thiazole ring can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound in various reactions.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Another widely used boronic acid derivative with similar reactivity in Suzuki-Miyaura coupling reactions.
2-(Dimethylamino)thiazole: A related compound without the boronic acid group, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
The presence of both the dimethylamino group and the boronic acid group in [2-(Dimethylamino)-1,3-thiazol-4-YL]boronic acid imparts unique reactivity and selectivity to the compound. This dual functionality allows for the formation of complex molecular architectures and enhances the compound’s utility in various synthetic applications.
特性
CAS番号 |
1312942-12-3 |
|---|---|
分子式 |
C5H9BN2O2S |
分子量 |
172.02 g/mol |
IUPAC名 |
[2-(dimethylamino)-1,3-thiazol-4-yl]boronic acid |
InChI |
InChI=1S/C5H9BN2O2S/c1-8(2)5-7-4(3-11-5)6(9)10/h3,9-10H,1-2H3 |
InChIキー |
YRECVFCXRRTYRT-UHFFFAOYSA-N |
正規SMILES |
B(C1=CSC(=N1)N(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl 1-(hydroxymethyl)-5-methoxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13470065.png)
![Tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13470066.png)


![5-Oxaspiro[3.4]octan-2-aminehydrochloride](/img/structure/B13470079.png)


![(2R)-4-(dimethylcarbamoyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13470113.png)



![Methyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13470147.png)
